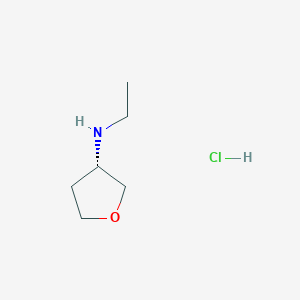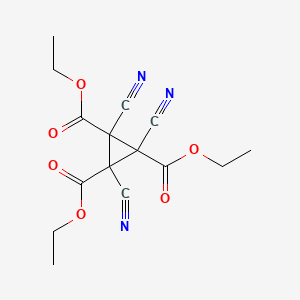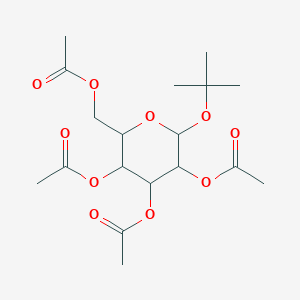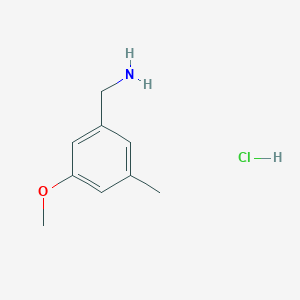
2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl-
Vue d'ensemble
Description
2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- is a chemical compound that has gained significant attention in scientific research due to its various biochemical and physiological effects. It is a cyclic ketone that is commonly found in natural products, such as fruits and vegetables.
Mécanisme D'action
The mechanism of action of 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- is not fully understood. However, it is believed to exert its effects by interacting with various cellular pathways, including the regulation of gene expression, the modulation of signaling pathways, and the inhibition of enzymatic activity. It has been shown to interact with various proteins, such as transcription factors, enzymes, and receptors, leading to changes in cellular function.
Biochemical and Physiological Effects:
2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- has been shown to possess various biochemical and physiological effects. It has been shown to possess antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics. It has also been shown to possess antioxidant activity, which may help to prevent oxidative damage to cells and tissues. In addition, it has been shown to possess anti-inflammatory activity, which may help to reduce inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- in lab experiments is its low toxicity and high solubility in water and organic solvents. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- is its instability in certain conditions, such as at high temperatures and in acidic or basic solutions.
Orientations Futures
There are several potential future directions for the research of 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl-. One direction is the development of new drugs and therapies based on its antimicrobial, antioxidant, and anti-inflammatory properties. Another direction is the investigation of its potential as a natural preservative for food products. Additionally, further research is needed to fully understand its mechanism of action and its potential interactions with other cellular pathways. Finally, the development of new synthesis methods for 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- may help to improve its purity and yield, making it more accessible for research purposes.
Applications De Recherche Scientifique
2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- has been extensively researched for its various applications in the fields of medicine, agriculture, and food science. It has been shown to possess antimicrobial, antioxidant, and anti-inflammatory properties, making it a potential candidate for the development of new drugs and therapies. In agriculture, it has been used as a plant growth regulator and as a natural preservative for fruits and vegetables. In food science, it has been used as a flavoring agent due to its fruity and caramel-like aroma.
Propriétés
IUPAC Name |
3-acetyl-4,5,5-trimethylfuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-5-7(6(2)10)8(11)12-9(5,3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCLNCHKLVJVFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1(C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358858 | |
| Record name | 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- | |
CAS RN |
13156-10-0 | |
| Record name | 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-Oxaspiro[4.4]nonan-2-yl)methanol](/img/structure/B1651581.png)

![(2E)-2-benzylidene-N'-[(E)-phenylmethylidene]hydrazinecarboximidohydrazide](/img/structure/B1651585.png)
![methyl (3aS,6aS)-2-methyl-5-(1-methylsulfonylpiperidin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1651586.png)
![2-{[5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B1651587.png)
![1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole](/img/structure/B1651588.png)
![Dimethyl [(dibenzylamino)methyl]phosphonate](/img/structure/B1651589.png)
![N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-6-methyl-2-piperidin-1-ylpyrimidin-4-amine](/img/structure/B1651591.png)





